molecular formula C10H12Cl3NO2 B6617929 ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride CAS No. 1803565-93-6

ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride

Cat. No.: B6617929
CAS No.: 1803565-93-6
M. Wt: 284.6 g/mol
InChI Key: LKUCTPCQQBMKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2. It is primarily used for research purposes and has applications in various scientific fields. This compound is known for its unique structure, which includes a dichlorophenyl group, making it a subject of interest in chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The crude product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate
  • 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol hydrochloride
  • Ethyl (3,5-dichloroanilino)acetate

Uniqueness

Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride is unique due to its specific dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-amino-2-(3,5-dichlorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6;/h3-5,9H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCTPCQQBMKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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